molecular formula C27H32N4 B10822318 N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine

Cat. No.: B10822318
M. Wt: 412.6 g/mol
InChI Key: ATHZIFFSGSWIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PCS1055 is a selective and competitive antagonist for the muscarinic M4 receptor. It has shown significant potential in pharmacological studies due to its high affinity and selectivity for the M4 receptor subtype. PCS1055 also acts as an inhibitor for acetylcholinesterase, making it a compound of interest in neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCS1055 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of PCS1055 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

PCS1055 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of PCS1055 with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

PCS1055 has a wide range of scientific research applications, including:

Mechanism of Action

PCS1055 exerts its effects by selectively binding to the muscarinic M4 receptor, acting as a competitive antagonist. This binding inhibits the receptor’s normal function, which can modulate various neuronal signaling pathways. Additionally, PCS1055 inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Comparison with Similar Compounds

PCS1055 is compared with other muscarinic receptor antagonists such as atropine, tropicamide, and pirenzapine. While atropine is a pan-muscarinic antagonist, PCS1055 shows higher selectivity for the M4 receptor. Tropicamide and pirenzapine also target muscarinic receptors but with different selectivity profiles. PCS1055’s unique selectivity for the M4 receptor makes it a valuable tool for studying M4 receptor-specific functions and potential therapeutic applications .

List of Similar Compounds

Properties

Molecular Formula

C27H32N4

Molecular Weight

412.6 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine

InChI

InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29)

InChI Key

ATHZIFFSGSWIAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.